1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(4-Chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative. Its structure features a 2-oxo-1,2-dihydropyridine core substituted at position 1 with a (4-chlorophenyl)methyl group and at the carboxamide nitrogen with a 4-methylphenyl moiety. Structural analogs suggest that substituent variations significantly influence molecular interactions and physicochemical behavior .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-4-10-17(11-5-14)22-19(24)18-3-2-12-23(20(18)25)13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRDRHSRCROXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 4-methylaniline to form an intermediate, which is then reacted with a dihydropyridine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in the substituents on the benzyl group and the N-linked aromatic moiety. Key comparisons include:
Substituent Effects on the Benzyl Group
- 1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide : A fluorine atom at the meta position on the benzyl group and a methoxy group on the N-linked phenyl ring. Fluorine’s smaller atomic radius and higher electronegativity may alter electronic effects compared to chlorine .
- 1-[(4-Methylphenyl)methyl]-N-(pyridin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide : A methyl group at the benzyl para position and a pyridin-3-yl substituent. The methyl group enhances hydrophobicity, while the pyridine ring introduces hydrogen-bonding capability .
N-Linked Substituent Variations
- Target Compound : The 4-methylphenyl group provides a hydrophobic tolyl moiety.
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Electronic Effects : Chlorine’s electron-withdrawing nature in the target compound may enhance stability and influence binding interactions compared to fluorine (weaker electron withdrawal) or methyl (electron-donating) groups .
- Hydrophobicity : The 4-methylphenyl group in the target compound likely increases lipophilicity compared to the pyridin-3-yl analog, which may improve membrane permeability but reduce aqueous solubility .
- Biological Interactions : Pyridin-3-yl’s nitrogen atom in the analog could facilitate hydrogen bonding with target proteins, a feature absent in the target compound’s tolyl group. This difference might impact pharmacological activity .
Biological Activity
1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, characterized by its unique structural features including a chlorophenyl group and a methylphenyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.81 g/mol. The compound's structure is illustrated below:
| Property | Description |
|---|---|
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide |
| Molecular Formula | C20H17ClN2O2 |
| Molecular Weight | 348.81 g/mol |
Synthesis
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 4-methylaniline to form an intermediate, which is then reacted with a dihydropyridine derivative under specific conditions. The reaction conditions often involve solvents like dichloromethane and catalysts such as triethylamine.
Antimicrobial Activity
Research has indicated that compounds within the dihydropyridine class exhibit significant antimicrobial properties. A study evaluating various analogs found that certain derivatives demonstrated potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antimicrobial efficacy.
Table: Antimicrobial Activity of Dihydropyridine Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 0.25 | Staphylococcus aureus |
| Other Dihydropyridine Derivative | 0.50 | Escherichia coli |
Anticancer Properties
The mechanism of action for this compound appears to involve the inhibition of specific enzymes associated with cancer cell proliferation. For instance, studies have shown that it may act on pathways involving cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells. The compound's ability to induce apoptosis in various cancer cell lines has been documented, suggesting its potential as an anticancer agent.
Neurotoxicity Studies
In the context of neurotoxicity, some derivatives related to dihydropyridines have been evaluated for their effects on dopaminergic neurons. Research indicates that while some analogs exhibit neurotoxic effects through monoamine oxidase (MAO) pathways, others demonstrate protective effects against neurodegeneration . This duality in activity underscores the importance of structural modifications in determining biological outcomes.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of several synthesized dihydropyridine derivatives, including our compound of interest. The results highlighted significant activity against both Gram-positive and Gram-negative bacteria, with particular emphasis on its potential application in developing new antibiotics.
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of 1-[(4-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in vitro. The study revealed that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression.
Q & A
Q. How should crystallographic data be interpreted when bond angles deviate from computational predictions?
- Methodological Answer :
- Electron density maps : Analyze residual density (>0.3 eÅ⁻³) to identify conformational flexibility or disorder.
- DFT calculations : Compare experimental XRD angles with B3LYP/6-31G* optimized geometries to assess steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
